molecular formula C15H14N4O2 B13765536 9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)- CAS No. 68227-27-0

9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)-

Cat. No.: B13765536
CAS No.: 68227-27-0
M. Wt: 282.30 g/mol
InChI Key: RUAYBNOWTIGMLH-UHFFFAOYSA-N
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Description

1,4,5-Triamino-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of three amino groups and one methylamino group attached to the anthraquinone core. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Triamino-8-(methylamino)anthraquinone typically involves the nitration of anthraquinone followed by reduction and amination steps. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to amino groups. The methylamino group is introduced through a methylation reaction .

Industrial Production Methods

In industrial settings, the production of 1,4,5-Triamino-8-(methylamino)anthraquinone involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triamino-8-(methylamino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,5-Triamino-8-(methylamino)anthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5-Triamino-8-(methylamino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diaminoanthraquinone
  • 1,5-Diaminoanthraquinone
  • 1,8-Diaminoanthraquinone

Uniqueness

1,4,5-Triamino-8-(methylamino)anthraquinone is unique due to the presence of three amino groups and one methylamino group, which impart distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

CAS No.

68227-27-0

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

1,4,5-triamino-8-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H14N4O2/c1-19-9-5-4-8(18)12-13(9)15(21)11-7(17)3-2-6(16)10(11)14(12)20/h2-5,19H,16-18H2,1H3

InChI Key

RUAYBNOWTIGMLH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N

Origin of Product

United States

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